molecular formula C8H4BrF3O B2787746 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone CAS No. 1802650-67-4

2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone

Cat. No.: B2787746
CAS No.: 1802650-67-4
M. Wt: 253.018
InChI Key: DXNFJXGPTGNEGE-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone is an organic compound with the molecular formula C8H4BrF3O. It is characterized by the presence of bromine, fluorine, and a phenyl group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone typically involves the bromination and fluorination of appropriate precursors. One common method includes the reaction of 4-fluoroacetophenone with bromine and a fluorinating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted ethanones, while oxidation may produce corresponding carboxylic acids .

Scientific Research Applications

2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-8(11,12)7(13)5-1-3-6(10)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNFJXGPTGNEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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